Iodocholine iodide chemical properties and structure
Iodocholine iodide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of iodocholine iodide. The information is intended to support research and development activities involving this compound.
Chemical Properties and Structure
Iodocholine iodide, with the IUPAC name 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to two methyl groups, a 2-hydroxyethyl group, and an iodomethyl group, with an associated iodide counter-ion.
Physicochemical Properties
The key physicochemical properties of iodocholine iodide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H13I2NO | |
| Molecular Weight | 356.97 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | |
| Storage Conditions | 4°C, sealed storage, away from moisture and light | |
| InChI Key | QTKWCDOGFSRVGS-UHFFFAOYSA-M | |
| CAS Number | 28508-22-7 |
Chemical Structure
The two-dimensional chemical structure of iodocholine iodide is depicted below.
Experimental Protocols
Synthesis of Iodocholine Iodide
Materials:
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2-(Dimethylamino)ethanol
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Diiodomethane
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Anhydrous diethyl ether
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Anhydrous acetone
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere (e.g., nitrogen or argon)
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Buchner funnel and filter paper
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dimethylamino)ethanol (1 equivalent). The flask is then placed under an inert atmosphere.
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Solvent Addition: Anhydrous acetone is added to the flask to dissolve the 2-(dimethylamino)ethanol.
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Reagent Addition: Diiodomethane (1.1 equivalents) is slowly added to the stirring solution at room temperature.
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Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: Upon completion of the reaction, a precipitate of iodocholine iodide should form. The solid product is collected by vacuum filtration using a Buchner funnel.
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Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
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Drying: The purified iodocholine iodide is dried under vacuum to remove any residual solvent.
Characterization:
The identity and purity of the synthesized iodocholine iodide can be confirmed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight of the cation.
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Elemental Analysis: To determine the elemental composition.
General Analytical Methods
For the analysis of quaternary ammonium iodides like iodocholine iodide, several methods can be employed. These include:
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Pyrolysis Gas Chromatography (Py-GC): This technique can be used for the analysis of non-volatile quaternary ammonium compounds. The compound is thermally degraded in the GC inlet, and the resulting volatile products are separated and detected.
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Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS): This is a sensitive and selective method for the analysis of quaternary ammonium compounds in various matrices.
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Titration Methods: Quaternary ammonium compounds can be quantified by titration. For instance, precipitation with iodine in a potassium iodide solution to form the triiodide can be followed by titration.
Applications and Biological Relevance
Iodocholine iodide serves as a non-radioactive standard for Carbon-11 labeled choline, which is utilized as a tracer in Positron Emission Tomography (PET) imaging for the diagnosis and monitoring of various cancers. Additionally, it has been identified as a non-toxic, metabolizable catalyst for the free radical polymerization of functional polymers.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis of iodocholine iodide and a conceptual workflow for its application in PET imaging research.
